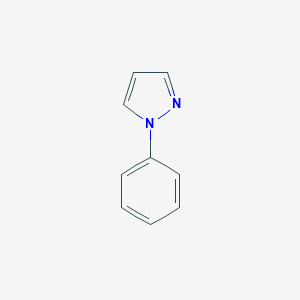
1-Phenylpyrazole
Cat. No. B075819
Key on ui cas rn:
1126-00-7
M. Wt: 144.17 g/mol
InChI Key: WITMXBRCQWOZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09315502B2
Procedure details


The title compound, brown solid (2.0 g, 76%), MS (ISP) m/z=271.6 [(M+H)+], mp 132° C., was prepared in accordance with the general method of intermediate A from commercially available 1-phenyl-1H-pyrazol (1.40 g, 9.71 mmol) and commercially available 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
[Compound]
Name
solid
Quantity
2 g
Type
reactant
Reaction Step One

[Compound]
Name
intermediate A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([N:7]2[CH:11]=[CH:10][CH:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[B:16]1[O:20][C:19]([CH3:22])([CH3:21])[C:18]([CH3:24])([CH3:23])[O:17]1)(C)C>>[C:1]1([N:7]2[C:11]([B:16]3[O:20][C:19]([CH3:22])([CH3:21])[C:18]([CH3:24])([CH3:23])[O:17]3)=[CH:10][CH:9]=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
[Compound]
|
Name
|
solid
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
intermediate A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1N=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
